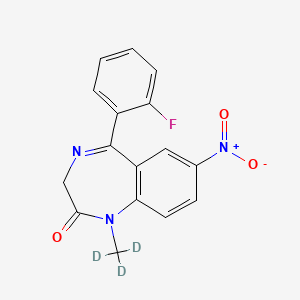

Flunitrazepam-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Flunitrazepam-d3 is an analytical reference material that is intended for use as an internal standard for the quantification of flunitrazepam by GC- or LC-MS . Flunitrazepam is categorized as a benzodiazepine . It is also a stable-labeled internal standard used to quantify flunitrazepam, a benzodiazepine, more commonly known under the brand name Rohypnol .

Molecular Structure Analysis

This compound has the formal name 5-(2-fluorophenyl)-1,3-dihydro-1-(methyl-d3)-7-nitro-2H-1,4-benzodiazepin-2-one . Its molecular formula is C16H9D3FN3O3 and it has a formula weight of 316.3 . The SMILES representation of its structure is O=C1CN=C(C2=CC=CC=C2F)C3=C(C=CC(N+=O)=C3)N1C([2H])([2H])[2H] .

Physical and Chemical Properties Analysis

This compound is a neat solid . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Neuropharmacology and Binding Characteristics : Flunitrazepam has been used to characterize benzodiazepine binding sites in the human brain. Studies found that these sites have high affinity and specificity for flunitrazepam binding. The density of binding sites varies across different brain regions, with the highest in cerebrocortical and rhinencephalic areas. This research contributes to understanding the brain's benzodiazepine receptor system (Speth, Wastek, Johnson, & Yamamura, 1978).

Therapeutic Use in Terminal Care : Flunitrazepam has been effective in controlling symptoms like agitation, confusion, and restlessness in terminal care, both in adults and children. Its properties, including sedation, anxiolysis, muscle relaxation, and anticonvulsant action, make it suitable for subcutaneous infusion (Smales, Smales, & Sanders, 1993).

Effects on Kindled Rat Brains : Research on amygdala-kindled rats showed significant reductions in flunitrazepam binding in certain brain regions after convulsions. This indicates long-lasting changes in the benzodiazepine receptor system, which may relate to changes in GABA-mediated neural inhibition (Niznik, Kish, & Burnham, 1983).

Use in Dystonias and Torticollis : Flunitrazepam has shown specific effects in treating dystonias and torticollis, especially in patients where hypnotic effects are diminished, suggesting different neurochemical categories of dystonias (Marino Júnior, Benabou, & Benabou, 1993).

Pharmacokinetics in Neonates and Infants : Studies have explored the pharmacokinetics of flunitrazepam in neonates and infants, where it's used for sedation. This research is crucial for determining optimal dosing and understanding the drug's effects in this vulnerable population (Pariente‐Khayat et al., 1999).

Mechanism of Action

Benzodiazepines like Flunitrazepam-d3 bind nonspecifically to benzodiazepine receptors BNZ1, which mediates sleep, and BNZ2, which affects muscle relaxation, anticonvulsant activity, motor coordination, and memory . As benzodiazepine receptors are thought to be coupled to gamma-aminobutyric acid-A (GABAA) receptors, this enhances the effects of GABA by increasing GABA affinity for the GABA receptor .

Properties

IUPAC Name |

5-(2-fluorophenyl)-7-nitro-1-(trideuteriomethyl)-3H-1,4-benzodiazepin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O3/c1-19-14-7-6-10(20(22)23)8-12(14)16(18-9-15(19)21)11-4-2-3-5-13(11)17/h2-8H,9H2,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPTYJKAXVCCBDU-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CN=C(C2=C1C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=O)CN=C(C2=C1C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401345267 |

Source

|

| Record name | Flunitrazepam-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401345267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219533-64-9 |

Source

|

| Record name | Flunitrazepam-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401345267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.